3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid

Catalog No.
S546284
CAS No.
223671-94-1
M.F
C17H13ClN4O2
M. Wt
340.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin...

CAS Number

223671-94-1

Product Name

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid

IUPAC Name

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

InChI

InChI=1S/C17H13ClN4O2/c18-14-8-21-15(22-17(19)20)13-7-10(4-5-12(13)14)9-2-1-3-11(6-9)16(23)24/h1-8H,(H,23,24)(H4,19,20,21,22)

InChI Key

UXNWIRHZMHGOCE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

UK-356202; UK356202; UK 356202; UK-356,202; UK356,202; UK 356,202

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Description

The exact mass of the compound 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid is 340.0727 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid is a synthetic organic compound with the molecular formula C17H13ClN4O2C_{17}H_{13}ClN_{4}O_{2} and a molecular weight of approximately 340.8 g/mol. It is characterized by a complex structure that includes an isoquinoline moiety, a benzoic acid functional group, and a chlorinated aromatic ring. This compound is often referred to by its synonym, UK-356202, and is recognized for its potential biological activities, particularly in the context of cancer research and therapeutic applications .

Typical of aromatic compounds, including electrophilic substitution due to the presence of electron-donating and withdrawing groups. Key reactions include:

  • Chlorination: The chlorinated aromatic ring can participate in further electrophilic substitution reactions.
  • Amine Reactions: The diaminomethylideneamino group can react with electrophiles or participate in condensation reactions.
  • Acid-Base Reactions: The carboxylic acid group can act as an acid, participating in neutralization reactions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid has been studied primarily for its role as an inhibitor of urokinase-type plasminogen activator, an enzyme involved in cancer metastasis. By inhibiting this enzyme, the compound may reduce tumor cell invasion and migration, making it a candidate for cancer therapy, particularly in cancers with high urokinase-type plasminogen activator activity such as breast and pancreatic cancers .

The synthesis of 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid typically involves several steps:

  • Formation of Isoquinoline Ring: Starting from commercially available precursors, the isoquinoline structure is synthesized through cyclization reactions.
  • Chlorination: The introduction of chlorine into the aromatic system is achieved using chlorinating agents under controlled conditions.
  • Coupling with Benzoic Acid: The final step involves coupling the chlorinated isoquinoline derivative with benzoic acid derivatives to form the target compound.

These steps may require specific catalysts, solvents, and reaction conditions to optimize yield and purity .

The primary applications of 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid include:

  • Cancer Research: It serves as a model compound for studying cancer cell invasion mechanisms and developing selective inhibitors targeting urokinase-type plasminogen activator.
  • Diagnostic Tools: The compound is utilized in assays to measure urokinase-type plasminogen activator activity in biological samples, aiding in cancer diagnosis and prognosis .

Interaction studies have shown that 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid selectively binds to urokinase-type plasminogen activator. This interaction inhibits the enzyme's activity, thereby preventing the conversion of plasminogen to plasmin. Such studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects .

Several compounds share structural similarities with 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-chloro-1-guanidinoisoquinolin-7-yl)benzoic acidGuanidine instead of diaminomethylideneaminoMay exhibit different biological activities due to guanidine's properties
3-(9-chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acidDihydroisoquinoline corePotentially different pharmacokinetics and bioactivity
4-(4-chlorophenyl)-2-methylthiazoleSimilar halogenated aromatic structureDifferent target interactions compared to isoquinoline derivatives

These compounds highlight the unique structural features of 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid that contribute to its specific biological activities and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

340.0727034 g/mol

Monoisotopic Mass

340.0727034 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P8NB948DQJ

Wikipedia

UK-356202

Dates

Modify: 2024-02-18
1: Bayliss MA, Venn RF, Edgington AM, Webster R, Walker DK. Determination of a potent urokinase-type plasminogen activator, UK-356,202, in plasma at pg/mL levels using column-switching HPLC and fluorescence detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Jan 15;877(3):121-6. doi: 10.1016/j.jchromb.2008.11.038. Epub 2008 Dec 3. PubMed PMID: 19119083.
2: Barber CG, Dickinson RP, Fish PV. Selective urokinase-type plasminogen activator (uPA) inhibitors. Part 3: 1-isoquinolinylguanidines. Bioorg Med Chem Lett. 2004 Jun 21;14(12):3227-30. PubMed PMID: 15149680.

Explore Compound Types